

Independent Verification of SPR741's Potentiating Activity Against Pandrug-Resistant *Klebsiella pneumoniae*

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Compound of Interest

Compound Name: SPR741 acetate

Cat. No.: B12430014

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A Comparative Guide for Researchers and Drug Development Professionals

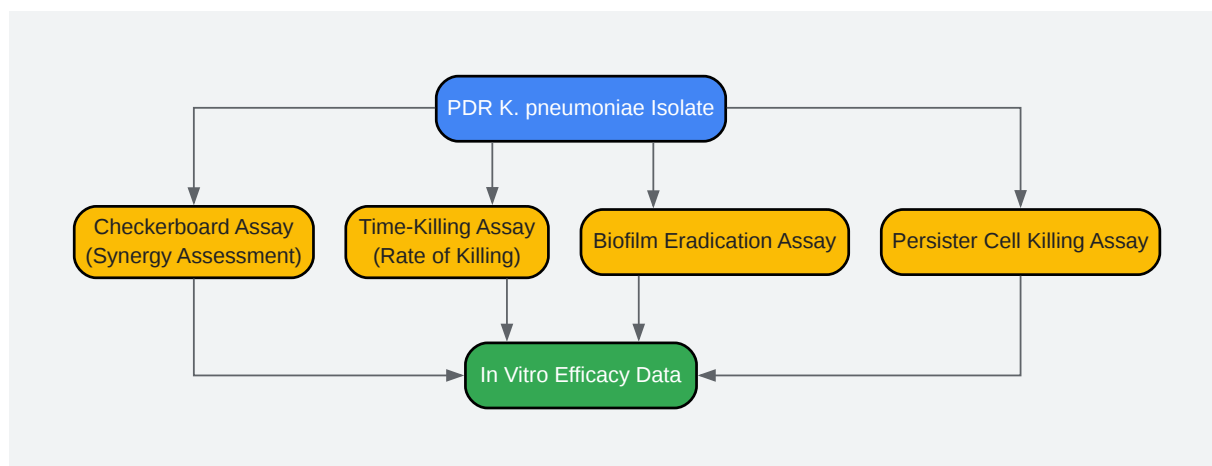
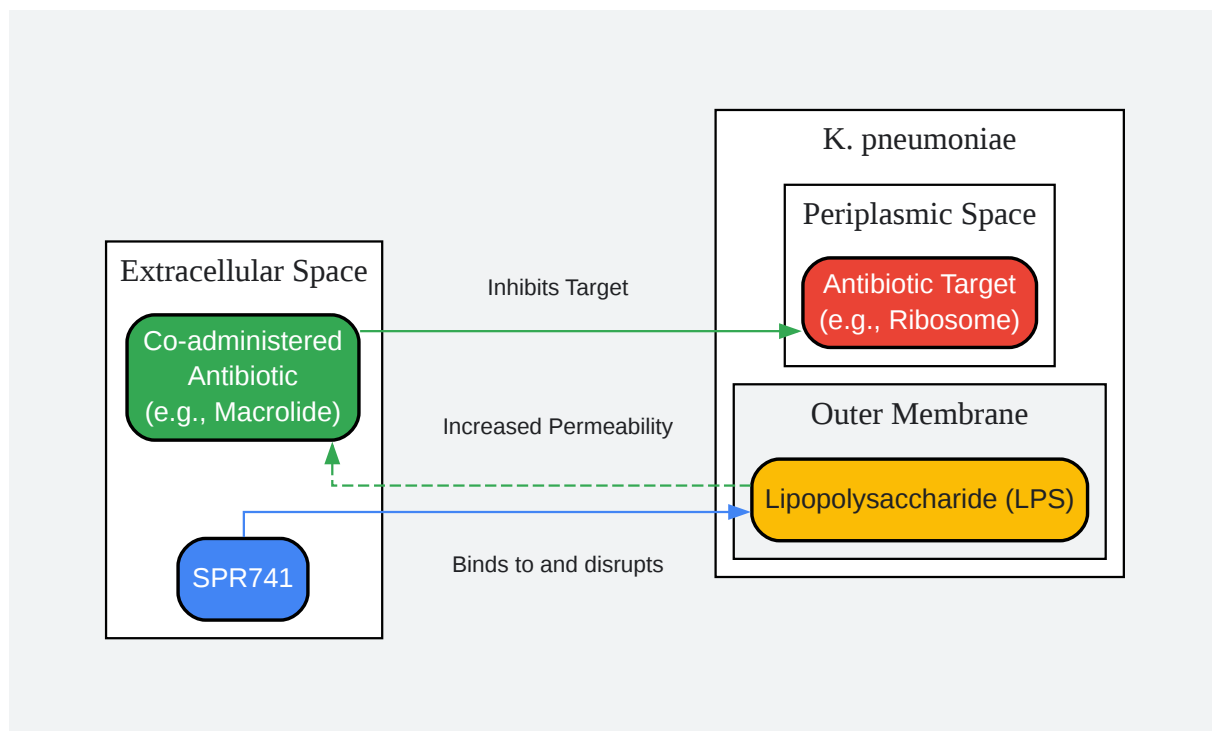
The emergence of pandrug-resistant (PDR) *Klebsiella pneumoniae* (K. pneumoniae) presents a formidable challenge to global health, rendering most conventional antibiotics ineffective. This guide provides an objective comparison of the activity of SPR741, a novel polymyxin B derivative, in combination with other antibiotics against PDR K. pneumoniae. The information herein is supported by experimental data from independent studies, offering researchers, scientists, and drug development professionals a comprehensive overview of SPR741's potential as a potentiating agent.

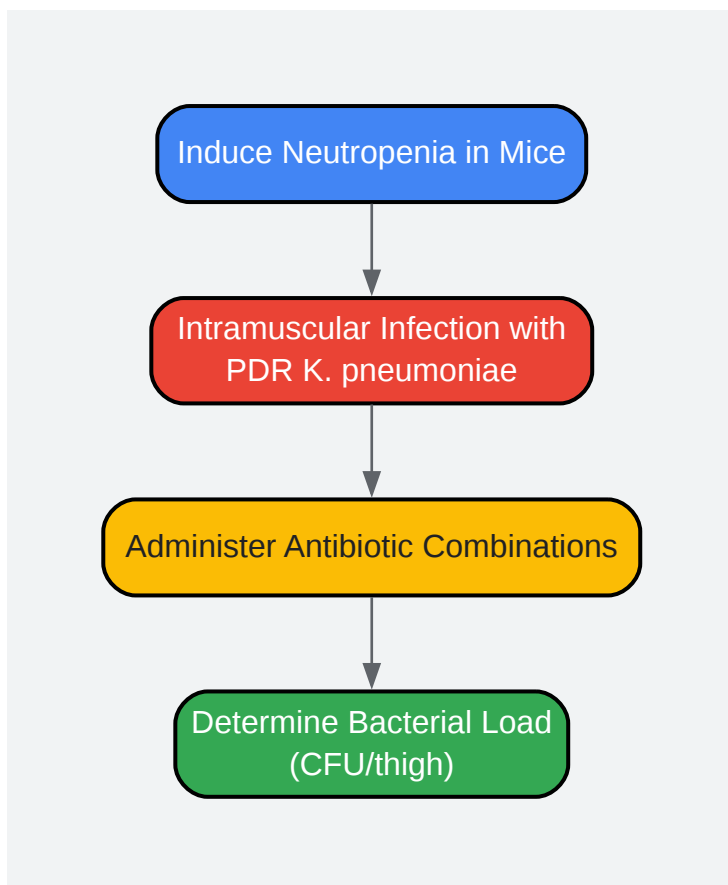
Executive Summary

SPR741 is an experimental antibiotic that functions as an antibiotic adjuvant.^[1] It disrupts the outer membrane of Gram-negative bacteria, thereby enabling other antibiotics to penetrate the bacterial cell more effectively.^[1] This guide focuses on the independent verification of SPR741's activity against PDR K. pneumoniae, with a primary focus on its synergistic effects when combined with macrolide antibiotics. While a key study by She et al. (2022) provides extensive data on this topic, this guide also incorporates findings from other independent research to ensure a balanced and objective review.

Mechanism of Action

SPR741, a derivative of polymyxin B, has been designed to have minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to its parent compound.^{[2][3]} Its primary mechanism of action is to interact with and disrupt the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria.^{[2][3]} This disruption increases the permeability of the outer membrane, allowing other co-administered antibiotics, which might otherwise be ineffective, to enter the bacterial cell and reach their targets.





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